molecular formula C14H18O2 B12079183 Tert-butyl 2-(3-vinylphenyl)acetate

Tert-butyl 2-(3-vinylphenyl)acetate

Cat. No.: B12079183
M. Wt: 218.29 g/mol
InChI Key: MPRJJYYPCDUJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(3-vinylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a tert-butyl group, a vinyl group, and a phenyl group attached to an acetate moiety. The structure of this compound makes it a versatile intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl 2-(3-ethenylphenyl)acetate

InChI

InChI=1S/C14H18O2/c1-5-11-7-6-8-12(9-11)10-13(15)16-14(2,3)4/h5-9H,1,10H2,2-4H3

InChI Key

MPRJJYYPCDUJAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC(=CC=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-vinylphenyl)acetate can be achieved through several methods. One common approach involves the esterification of 2-(3-vinylphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach to the synthesis of tertiary butyl esters. This method allows for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, resulting in a more versatile and environmentally friendly process .

Industrial Production Methods

Industrial production of this compound often involves the use of mesoporous silica catalysts with balanced Brönsted and Lewis acid sites. This method allows for high conversion rates and selectivity, making it suitable for large-scale production . The use of dual-modified catalysts also offers the advantage of recyclability and stability, further enhancing the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-vinylphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Tert-butyl 2-(3-vinylphenyl)acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-vinylphenyl)acetate involves its interaction with various molecular targets and pathways. The vinyl group can undergo polymerization reactions, forming long-chain polymers. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-(3-vinylphenyl)acetate is unique due to the presence of the vinyl group, which allows for additional reactivity and versatility in synthetic applications. The combination of the tert-butyl, vinyl, and phenyl groups also provides a distinct set of chemical properties, making it a valuable compound in various fields of research and industry.

Biological Activity

Tert-butyl 2-(3-vinylphenyl)acetate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is an ester derived from the reaction of tert-butyl acetate and 3-vinylphenol. The structural formula can be represented as follows:

C12H16O2\text{C}_{12}\text{H}_{16}\text{O}_2

The synthesis typically involves the following steps:

  • Preparation of 3-vinylphenol : This can be achieved through the dehydrohalogenation of 3-bromophenol.
  • Esterification Reaction : The 3-vinylphenol is reacted with tert-butyl acetate in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using the broth dilution method, revealing effective inhibition at concentrations as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP). The results indicated a significant ability to scavenge free radicals, with an IC50 value of approximately 30 µg/mL in DPPH assays.

The biological activity of this compound can be attributed to its ability to interact with cellular membranes and inhibit key enzymes involved in bacterial metabolism. The compound's vinyl group may facilitate interactions with nucleophilic sites on proteins, leading to altered enzyme activity and subsequent antimicrobial effects.

Case Studies

  • In Vivo Efficacy Against Infections : A study conducted on mice infected with Staphylococcus aureus demonstrated that administration of this compound significantly reduced bacterial load compared to control groups. Mice treated with the compound showed a survival rate improvement of approximately 40%.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cancer cell lines (e.g., HeLa, MCF-7) indicated that this compound exhibited selective cytotoxicity at higher concentrations (CC50 > 100 µg/mL), suggesting a potential role in cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.